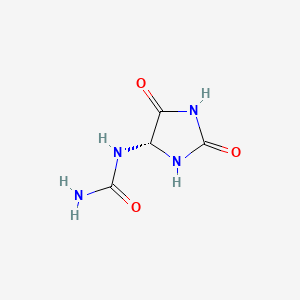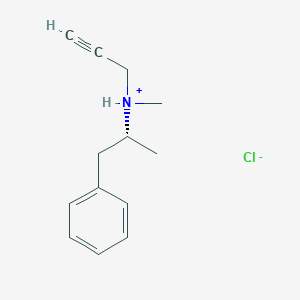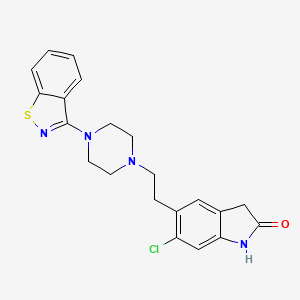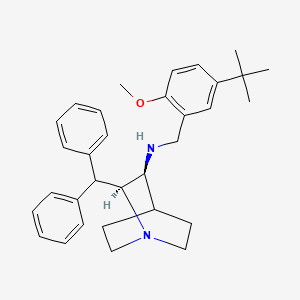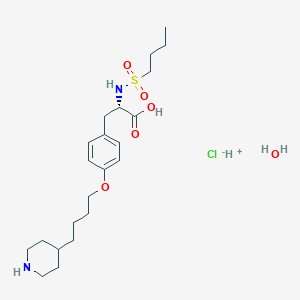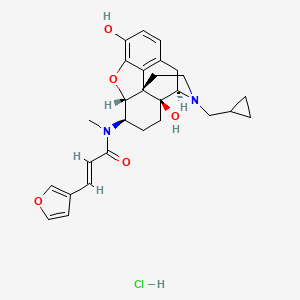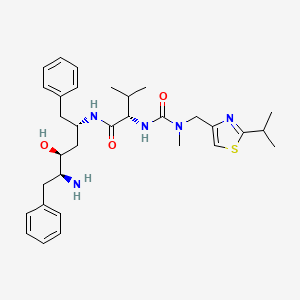
アポモルフィン塩酸塩
概要
説明
アポモルフィン塩酸塩は、パーキンソン病の治療に主に使用される非エルゴライン系ドーパミン作動薬です。 モルヒネ誘導体ですが、モルヒネ骨格を含まず、オピオイド受容体にも結合しません 。 アポモルフィン塩酸塩は、ドーパミン受容体、特に運動制御において重要な役割を果たすD2受容体を刺激する能力で知られています .
2. 製法
合成経路と反応条件: アポモルフィン塩酸塩は、モルヒネを塩酸などの酸性溶液中で加熱することにより合成できます 。このプロセスでは、モルヒネ分子が再配列してアポモルフィンが形成されます。反応条件は通常、モルヒネからアポモルフィンへの適切な変換を確実にするために、制御された温度とpHが必要です。
工業生産方法: 工業的な環境では、アポモルフィン塩酸塩の製造には、化合物の純度と安定性を確保するために、高速液体クロマトグラフィー(HPLC)が使用されます 。 アポモルフィン塩酸塩の溶液中での安定性は、重要な要素であり、迅速な自動酸化を起こします。これは、アスコルビン酸やメタ重亜硫酸ナトリウムなどの抗酸化剤を使用することで最小限に抑えられます .
3. 化学反応解析
反応の種類: アポモルフィン塩酸塩は、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。
一般的な試薬と条件:
酸化: アポモルフィン塩酸塩は、特に光と空気の存在下で酸化されやすいです。
還元: アポモルフィン塩酸塩を含む還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: 置換反応は、アポモルフィン分子のヒドロキシル基で起こり、さまざまな誘導体の形成につながります。
生成される主要な生成物: アポモルフィン塩酸塩の酸化から生成される主要な生成物には、溶液中で緑色の着色を特徴とするオキソアポモルフィンが含まれます .
4. 科学研究への応用
アポモルフィン塩酸塩は、幅広い科学研究用途があります。
化学: ドーパミン作動薬とその受容体との相互作用の挙動を調べるためのモデル化合物として使用されます。
生物学: アポモルフィン塩酸塩は、運動制御や行動など、さまざまな生物学的プロセスにおけるドーパミンの役割を調査するために使用されます。
医学: アポモルフィン塩酸塩の主な医学的用途は、パーキンソン病の治療であり、運動の変動や「オフ」エピソードの管理に役立ちます.
産業: 製薬業界では、アポモルフィン塩酸塩は、ドーパミン受容体を標的とする薬物の開発に使用されます。
作用機序
アポモルフィン塩酸塩は、脳の尾状核-被殻領域のD2受容体を含むドーパミン受容体を刺激することでその効果を発揮します 。この刺激は、パーキンソン病患者の運動制御を改善するのに役立ちます。 さらに、アポモルフィン塩酸塩は、D3およびD5受容体、ならびにセロトニンおよびαアドレナリン受容体に対して中程度の親和性を示します 。 アポモルフィン塩酸塩がパーキンソン病における低運動性を軽減する正確な細胞機構はまだ完全には解明されていません .
類似化合物:
レボドパ: パーキンソン病の治療に使用される別のドーパミン前駆体です。アポモルフィン塩酸塩とは異なり、レボドパは脳内でドーパミンに変換されます。
プラミペキソール: D3受容体に対する高い親和性を有する非エルゴライン系ドーパミン作動薬です。パーキンソン病とレストレスレッグス症候群の治療に使用されます。
ロピニロール: D2およびD3受容体を標的とする別の非エルゴライン系ドーパミン作動薬です。プラミペキソールと同様の適応症で使用されます。
アポモルフィン塩酸塩の独自性: アポモルフィン塩酸塩は、その急速な作用発現と短時間の効果を持続するという点で独特であり、パーキンソン病の急性「オフ」エピソードの管理に適しています 。 皮下または舌下投与が可能であるため、治療選択肢に柔軟性があります .
科学的研究の応用
Apomorphine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their interactions with receptors.
Biology: Apomorphine hydrochloride is used to investigate the role of dopamine in various biological processes, including motor control and behavior.
Medicine: The primary medical application of apomorphine hydrochloride is in the treatment of Parkinson’s disease, where it helps manage motor fluctuations and “off” episodes.
Industry: In the pharmaceutical industry, apomorphine hydrochloride is used in the development of drugs targeting dopamine receptors.
生化学分析
Biochemical Properties
Apomorphine hydrochloride acts as a potent central dopamine agonist . It stimulates regions of the brain involved in motor control, particularly the caudate-putamen . This interaction with dopamine D2, D3, and D5 receptors is believed to be responsible for its therapeutic effects .
Cellular Effects
Apomorphine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It is known to stimulate postsynaptic D2-type receptors within the caudate putamen in the brain . This stimulation may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of apomorphine hydrochloride involves its high binding affinity to dopamine D2, D3, and D5 receptors . Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine’s action .
Temporal Effects in Laboratory Settings
The temporal effects of apomorphine hydrochloride in laboratory settings are complex. It has a short duration of action and a wide therapeutic index, as large overdoses are necessary for significant toxicity . The effect lasts between 40 - 60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of apomorphine hydrochloride can vary with different dosages . It has been observed that excessive vomiting, respiratory depression, and sedation can occur with apomorphine hydrochloride. Dose-dependent hypotension can also be seen .
Metabolic Pathways
Apomorphine hydrochloride is mainly metabolized and excreted by the liver . While the cytochrome P450 system plays a minor role, most of apomorphine’s metabolism happens via auto-oxidation, O-glucuronidation, O-methylation, N-demethylation, and sulfation .
Transport and Distribution
The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L . This suggests that once administered, apomorphine hydrochloride is widely distributed within the body.
Subcellular Localization
The subcellular localization of apomorphine hydrochloride is primarily within the brain, where it stimulates postsynaptic D2-type receptors within the caudate putamen . This suggests that apomorphine hydrochloride is targeted to specific compartments or organelles within the cell, particularly those involved in motor control.
準備方法
Synthetic Routes and Reaction Conditions: Apomorphine hydrochloride can be synthesized by heating morphine in an acidic solution, such as hydrochloric acid . This process involves the rearrangement of the morphine molecule to form apomorphine. The reaction conditions typically require a controlled temperature and pH to ensure the proper conversion of morphine to apomorphine.
Industrial Production Methods: In industrial settings, the production of apomorphine hydrochloride involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The stability of apomorphine hydrochloride in solution is a critical factor, as it undergoes rapid autoxidation, which can be minimized by using antioxidants like ascorbic acid and sodium metabisulfite .
化学反応の分析
Types of Reactions: Apomorphine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Apomorphine hydrochloride is prone to oxidation, especially in the presence of light and air.
Reduction: Reduction reactions involving apomorphine hydrochloride are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl groups of the apomorphine molecule, leading to the formation of various derivatives.
Major Products Formed: The major products formed from the oxidation of apomorphine hydrochloride include oxoapomorphine, which is characterized by a green coloration in solution .
類似化合物との比較
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.
Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.
Uniqueness of Apomorphine Hydrochloride: Apomorphine hydrochloride is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .
特性
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022614 | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal plates from chloroform+petroleum ether; rods from ether | |
CAS No. |
58-00-4, 41372-20-7 | |
| Record name | (-)-Apomorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apomorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apomorphine hydrochloride acts as a non-ergoline dopamine agonist, exhibiting high selectivity for dopamine receptors, particularly D2, D3, D4, and D5 subtypes []. It exerts its effects by directly stimulating these receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].
A: Studies in rats demonstrate that apomorphine hydrochloride significantly lowers plasma prolactin concentrations []. This effect is likely mediated by the drug's stimulation of dopamine receptors in the tuberoinfundibular pathway, which is known to inhibit prolactin release from the anterior pituitary gland [].
A: Clinical trials highlight the efficacy of apomorphine hydrochloride, administered subcutaneously, in rapidly improving motor function during "off" periods experienced by patients with advanced Parkinson's disease [, ]. This effect is attributed to its direct stimulation of dopamine receptors in areas of the brain involved in motor control, compensating for the depleted dopamine levels characteristic of the disease [, ].
A: The molecular formula of apomorphine hydrochloride is C17H17NO2·HCl [, ]. Its molecular weight is 303.79 g/mol [, ].
A: Apomorphine hydrochloride solutions are prone to oxidation, which can be visually identified by the development of a green color []. This oxidation process can be influenced by factors like temperature, pH, and the presence of antioxidants [, ].
A: Refrigeration at 5°C effectively prevents the oxidation of apomorphine hydrochloride in aqueous solutions for at least one week []. Additionally, incorporating antioxidants like ascorbic acid (100 mg/ml) or sodium bisulfite (0.5-20 mg/ml) can significantly minimize oxidation over 1-3 days at room temperature [].
A: Subcutaneous administration of apomorphine hydrochloride solutions can lead to the development of hard subcutaneous nodules at the injection site []. These nodules can cause discomfort, restrict available infusion sites, and potentially hinder drug absorption [, ].
A: Research is ongoing to develop formulations with improved tolerability and safety profiles. One approach involves replacing sodium metabisulfite, the antioxidant preservative implicated in nodule formation, with alternative antioxidants []. Additionally, concentrated apomorphine-free base formulations are being investigated as a potential solution [].
ANone: The provided research papers primarily focus on the scientific and clinical aspects of apomorphine hydrochloride, and do not contain specific details regarding SHE (Safety, Health, and Environment) regulations.
A: Apomorphine hydrochloride is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 8–16 minutes []. It exhibits a bioavailability close to 100%, indicating near-complete absorption [].
A: The plasma half-life of apomorphine hydrochloride ranges from 34 to 70 minutes [], suggesting relatively rapid elimination from the body.
A: Studies in rabbits demonstrate that intranasal administration of apomorphine hydrochloride nasal spray achieves bioequivalent area under the curve (AUC) values compared to subcutaneous injection []. Notably, the nasal spray achieves a significantly faster time to peak concentration (Tmax) [].
A: Researchers have employed various animal models, including rats [, ], mice [, ], dogs [, , , , ], cats [, ], and rabbits [] to investigate the pharmacological effects of apomorphine hydrochloride. These studies have explored its impact on motor function, emetic response, prolactin secretion, and other physiological parameters.
A: Continuous infusion of apomorphine hydrochloride in a rat model of Huntington's disease demonstrated a significant reduction in involuntary movements []. This finding suggests potential therapeutic benefits for managing chorea, a hallmark symptom of Huntington's disease [].
ANone: The provided research papers do not provide information regarding resistance or cross-resistance mechanisms associated with apomorphine hydrochloride.
A: Beyond subcutaneous injection, researchers are exploring alternative routes such as oral, sublingual, intravenous, rectal, intranasal, and iontophoretic transdermal administration to optimize its delivery and potentially minimize side effects [].
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection, is frequently employed to quantify apomorphine hydrochloride levels in biological samples like plasma [, , ]. This technique enables sensitive and specific measurement of the drug for pharmacokinetic studies and therapeutic drug monitoring.
ANone: The provided research papers do not contain information regarding the environmental impact or degradation of apomorphine hydrochloride.
ANone: The provided research papers do not contain specific details regarding the dissolution rate and solubility of apomorphine hydrochloride in various media.
A: The provided research papers mention the use of validated analytical methods for determining apomorphine hydrochloride and related substances. For instance, one study employed a validated RP-HPLC method to determine apomorphine hydrochloride and its related substance, morphine, in sublingual tablets [].
A: The provided research papers emphasize the importance of quality control in apomorphine hydrochloride preparations. One study specifically aimed to develop a method for determining apomorphine hydrochloride and its relative substances in a nasal spray formulation using HPLC [].
ANone: The provided research papers do not discuss the potential immunogenicity of apomorphine hydrochloride.
ANone: The provided research papers do not discuss any known drug-transporter interactions of apomorphine hydrochloride.
ANone: The provided research papers do not contain information regarding the potential of apomorphine hydrochloride to induce or inhibit drug-metabolizing enzymes.
A: Apomorphine hydrochloride is one of several dopamine agonists used in the treatment of Parkinson’s disease. Other dopamine agonists include ropinirole, pramipexole, and rotigotine []. These medications differ in their pharmacokinetic profiles, routes of administration, and potential side effects.
ANone: The provided research papers do not discuss specific strategies for recycling or waste management related to apomorphine hydrochloride.
A: The provided research papers highlight the use of various research infrastructure and resources in studying apomorphine hydrochloride. These include animal models [, , , , , , , , , , , , ], analytical techniques like HPLC [, , , ], and clinical assessment scales [].
A: Apomorphine hydrochloride has a long history of use in medicine. It was first synthesized in 1869 and its emetic properties were quickly recognized [, ]. Over time, its potential as a treatment for Parkinson's disease and erectile dysfunction has been extensively studied [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


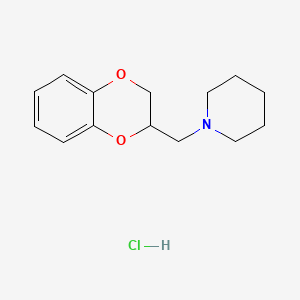
![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)
